

# Physical and chemical properties of (R,R)-Chiraphos

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## Compound of Interest

Compound Name: (R,R)-Chiraphos

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## (R,R)-Chiraphos: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

**(R,R)-Chiraphos**, with the full chemical name (2R,3R)-(+)-Bis(diphenylphosphino)butane, is a chiral diphosphine ligand widely employed in asymmetric catalysis. Its C<sub>2</sub>-symmetric backbone and electron-rich phosphorus atoms make it a highly effective ligand for a variety of transition metal-catalyzed reactions, most notably in the asymmetric hydrogenation of prochiral olefins. This technical guide provides an in-depth overview of the physical and chemical properties of **(R,R)-Chiraphos**, detailed experimental protocols for its synthesis and application, and a visualization of its role in a key catalytic cycle.

## Core Physical and Chemical Properties

**(R,R)-Chiraphos** is a white crystalline solid at room temperature.<sup>[1]</sup> Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory use.

Property	Value	Reference
Molecular Formula	C <sub>28</sub> H <sub>28</sub> P <sub>2</sub>	[1]
Molar Mass	426.47 g/mol	[1]
Appearance	White powder/crystalline solid	[1]
Melting Point	104-109 °C	[1]
CAS Number	74839-84-2	[1]

### Solubility Profile

The solubility of **(R,R)-Chiraphos** in common organic solvents is a critical parameter for its application in homogeneous catalysis. While detailed quantitative solubility data is not readily available in the literature, it is generally considered to be soluble in many common organic solvents.

Solvent	Solubility
Tetrahydrofuran (THF)	Soluble
Ethanol	Sparingly Soluble
Methanol	Sparingly Soluble
Chloroform	Soluble
Dichloromethane (DCM)	Soluble

### Spectral Data

The structural integrity and purity of **(R,R)-Chiraphos** are typically confirmed using a combination of spectroscopic techniques. Representative spectral data are provided below.

Technique	Data	Reference
$^1\text{H}$ NMR	Data not explicitly found in search results.	
$^{13}\text{C}$ NMR	Data not explicitly found in search results.	[2]
$^{31}\text{P}$ NMR	Data not explicitly found in search results.	[3][4]
FT-IR	Available from suppliers such as Sigma-Aldrich.	[2]
Mass Spectrometry	Molecular Ion ( $\text{M}^+$ ) expected at $m/z = 426.17$ .	

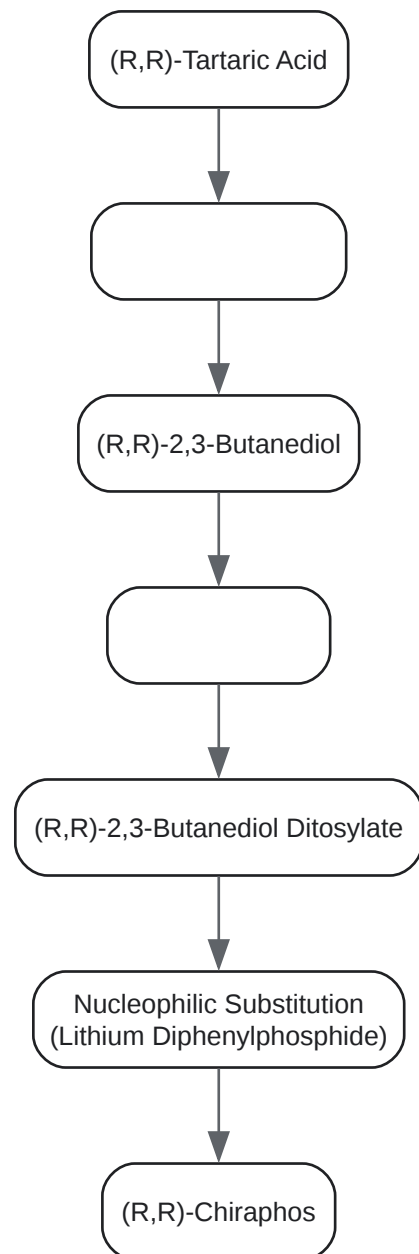
## Experimental Protocols

### Synthesis of (R,R)-Chiraphos

The most common synthesis of **(R,R)-Chiraphos** starts from the readily available and inexpensive chiral pool starting material, (R,R)-tartaric acid.[1] The key steps involve the conversion of the diol to a ditosylate, followed by nucleophilic substitution with lithium diphenylphosphide.

#### Workflow for the Synthesis of (R,R)-Chiraphos

## Synthesis of (R,R)-Chiraphos



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Caption: A generalized workflow for the synthesis of **(R,R)-Chiraphos**.

Detailed Protocol:

- Preparation of (R,R)-2,3-Butanediol Ditosylate:
  - (R,R)-2,3-butanediol (derived from the reduction of (R,R)-tartaric acid) is dissolved in pyridine at 0 °C.
  - p-Toluenesulfonyl chloride (TsCl) is added portion-wise, and the mixture is stirred at 0 °C for several hours and then at room temperature overnight.
  - The reaction mixture is poured into ice-water and the product is extracted with a suitable organic solvent (e.g., diethyl ether).
  - The organic layer is washed, dried, and concentrated to yield the crude ditosylate, which can be purified by recrystallization.
- Preparation of Lithium Diphenylphosphide:
  - Triphenylphosphine is dissolved in dry, oxygen-free tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).
  - Lithium metal (with a small amount of sodium as an initiator) is added, and the mixture is stirred at room temperature until a deep red solution of lithium diphenylphosphide is formed.
- Synthesis of **(R,R)-Chiraphos**:
  - The solution of lithium diphenylphosphide in THF is cooled to 0 °C.
  - A solution of (R,R)-2,3-butanediol ditosylate in THF is added dropwise.
  - The reaction mixture is stirred at room temperature overnight.
  - The reaction is quenched by the addition of deoxygenated water.
  - The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
  - The crude **(R,R)-Chiraphos** is purified by recrystallization from a suitable solvent (e.g., ethanol).

## Application in Asymmetric Hydrogenation

**(R,R)-Chiraphos** is a highly effective ligand for rhodium-catalyzed asymmetric hydrogenation of enamides, providing access to chiral amines with high enantioselectivity.<sup>[5][6]</sup>

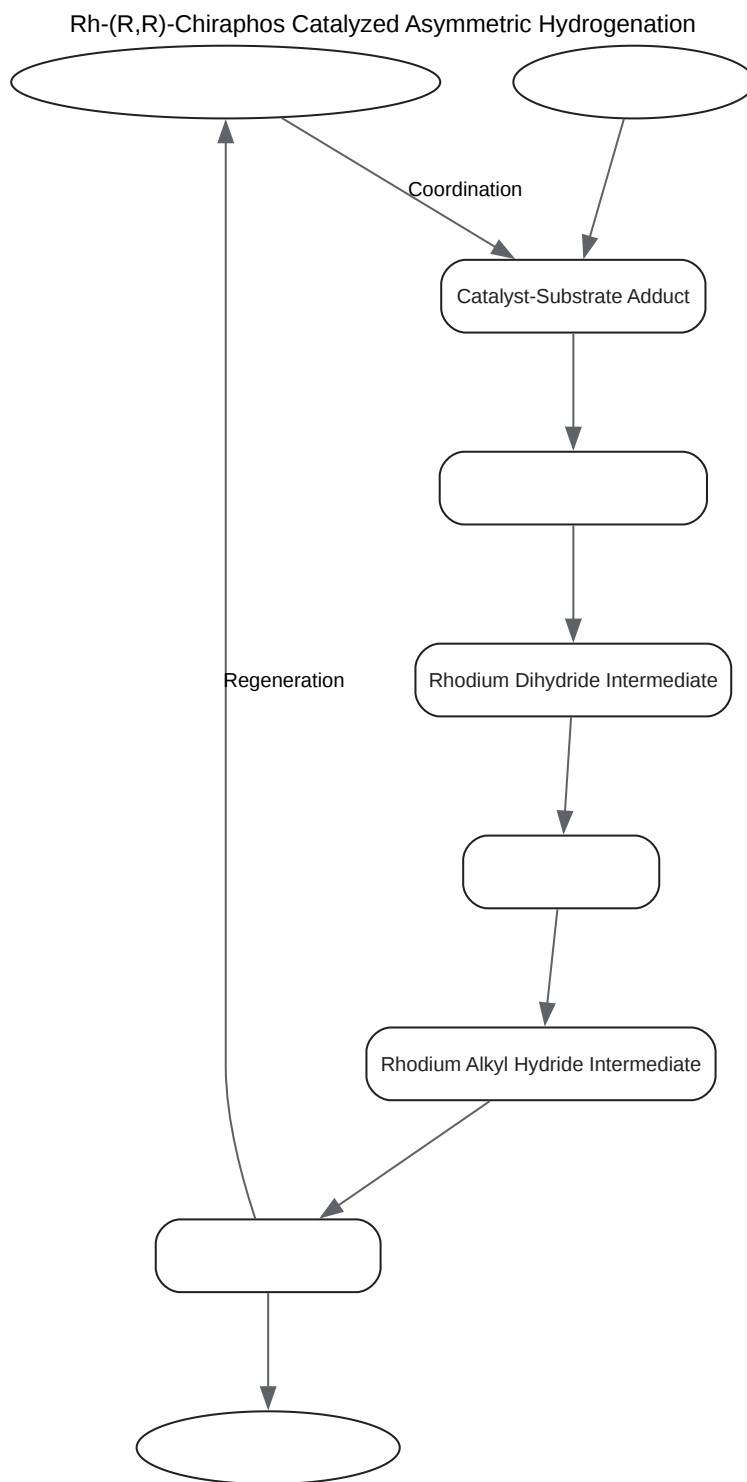
Experimental Protocol for the Asymmetric Hydrogenation of an Enamide:

- Catalyst Preparation (in situ):
  - In a glovebox, a Schlenk flask is charged with a rhodium precursor, such as  $[\text{Rh}(\text{COD})_2]\text{BF}_4$  (COD = 1,5-cyclooctadiene), and **(R,R)-Chiraphos** (typically in a 1:1.1 molar ratio).
  - A degassed solvent (e.g., methanol or dichloromethane) is added, and the mixture is stirred at room temperature for a short period to form the active catalyst complex.
- Hydrogenation Reaction:
  - The enamide substrate is added to the flask containing the catalyst solution.
  - The flask is connected to a hydrogenation apparatus, purged several times with hydrogen, and then pressurized to the desired hydrogen pressure (e.g., 1-10 atm).
  - The reaction is stirred at room temperature until the consumption of hydrogen ceases or TLC/GC analysis indicates complete conversion of the starting material.
- Work-up and Analysis:
  - The pressure is carefully released, and the solvent is removed under reduced pressure.
  - The residue is purified by column chromatography on silica gel to afford the chiral amine product.
  - The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.

## Catalytic Mechanism Visualization

The mechanism of rhodium-catalyzed asymmetric hydrogenation of enamides with chiral diphosphine ligands like Chiraphos has been extensively studied. A generally accepted mechanism involves the coordination of the olefin to the rhodium center, followed by oxidative addition of hydrogen, migratory insertion, and reductive elimination.

Catalytic Cycle of Rh-(**R,R**)-**Chiraphos** in Asymmetric Hydrogenation



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Caption: A simplified catalytic cycle for the asymmetric hydrogenation of an enamide.



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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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